molecular formula C13H19ClN2O2 B085988 Chloroprocaine CAS No. 133-16-4

Chloroprocaine

Cat. No. B085988
CAS RN: 133-16-4
M. Wt: 270.75 g/mol
InChI Key: VDANGULDQQJODZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloroprocaine is a rapidly hydrolyzed local anesthetic widely utilized in anesthesia for its low maternal and fetal toxicity, quick onset, and brief duration of action. Neurological complications have been reported following its massive intrathecal injection after attempted epidural block, necessitating further study to understand the underlying causes, whether related to the drug itself, the stabilizer, its low pH, or other factors (Jong, 1981).

Synthesis Analysis

This compound is synthesized from procaine by adding a chlorine substitution to the aromatic ring. This modification enhances its properties as a local anesthetic, providing rapid onset and short action. The detailed mechanisms of its synthesis involve complex chemical reactions that are crucial for its effectiveness and safety in clinical applications. The synthesis and understanding of this compound's structure benefit from broader chemical research, such as the derivatization of porphyrins to chlorins, which sheds light on the synthetic pathways that could potentially be applied to this compound and similar compounds (Taniguchi & Lindsey, 2017).

Molecular Structure Analysis

The molecular structure of this compound, characterized by its chlorinated aromatic ring, is essential for its action as a local anesthetic. This structure facilitates the drug's rapid hydrolysis, contributing to its short duration of action. Advances in synthetic chemistry, including the study of molecular docking and density functional theory (DFT), provide insights into the intramolecular interactions, polarizability, hyperpolarizability, and other properties relevant to this compound's molecular structure and function (Devi et al., 2018).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including hydrolysis by plasma cholinesterases into para-aminobenzoic acid, which is crucial for its rapid inactivation and short-acting properties. Understanding these reactions and the factors influencing them, such as pH and the structure of the molecules, is vital for optimizing this compound's use and minimizing potential complications (Czaplicka, 2003).

Physical Properties Analysis

The physical properties of this compound, including its polymorphism, have significant implications for its pharmaceutical formulation and stability. Studies have characterized different polymorphic forms of this compound hydrochloride, revealing variations in thermodynamic stability, melting points, and other physical characteristics that influence its behavior in pharmaceutical applications (Schmidt, 2005).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity with other compounds and stability under various conditions, are essential for its efficacy as an anesthetic. Research on the reactions of chlorine with inorganic and organic compounds provides a broader context for understanding this compound's behavior and the potential for interactions that could affect its use in clinical settings (Deborde & von Gunten, 2008).

Scientific Research Applications

  • Outpatient Spinal Anesthesia : Chloroprocaine (CP) is effective for outpatient spinal anesthesia, offering advantages like rapid onset and short duration, which are ideal for outpatient procedures (Hejtmanek & Pollock, 2011).

  • Labor and Delivery Anesthesia : Widely used in labor and delivery anesthesia, this compound's low toxicity to both mother and fetus makes it a preferred choice. However, neurological complications following massive intrathecal injections have been reported, requiring further investigation (Jong, 1981).

  • Comparison with Lidocaine for Cesarean Section : this compound is used for urgent cesarean delivery of a distressed fetus due to its quick onset. A retrospective study found that this compound and lidocaine were both effective, with no significant differences in neonatal outcomes, suggesting lidocaine as an alternative (Gaiser, Cheek, & Gutsche, 1994).

  • Epidural and Spinal Block, Local Infiltration : this compound has been reviewed for its use in epidural and spinal block, local infiltration, and peripheral and central nerve block. Its rapid onset and short action make it suitable for a variety of anesthetic applications (Gao, 2008).

  • Effect on Epidural Morphine for Postcesarean Delivery Analgesia : A study found that epidural this compound did not reduce the duration or effectiveness of postoperative analgesia from epidural morphine, indicating its compatibility with epidural morphine for pain relief (Hess et al., 2006).

  • Neurotoxicity Concerns : A case report documented prolonged neurologic impairment and adhesive arachnoiditis following an inadvertent subarachnoid injection of 2-chloroprocaine, raising concerns about potential neurotoxicity (Reisner, Hochman, & Plumer, 1980).

  • Dental Anesthesia : this compound Hydrochloride has been evaluated for use in routine dental procedures, suggesting its effectiveness in local anesthesia in dental practices (Dolle & Dobbs, 1962).

  • Postoperative Analgesia in Infants : this compound was found to be well-tolerated in infants for epidural analgesia postoperatively, with no identified adverse effects or tachyphylaxis for up to 96 hours (Ross et al., 2015).

  • Pudendal Nerve Block and Perineum Infiltration Anesthesia : A study showed this compound to be effective for pudendal nerve block and perineum infiltration anesthesia, with no adverse or hypersensitive reactions observed (Fu-tao, 2004).

  • Ultra-Short Outpatient Procedures : Spinal 1% 2-Chloroprocaine was compared with general anesthesia for ultra-short outpatient procedures, showing a reduction in discharge time and cost, making it suitable for such surgeries (Camponovo, 2014).

Mechanism of Action

Target of Action

Chloroprocaine primarily targets the alpha subunit on the cytoplasmic region of voltage-gated sodium channels in neuronal cell membranes . These channels play a crucial role in the generation and propagation of action potentials in neurons.

Mode of Action

This compound interacts with its targets by binding to the alpha subunit of the sodium channels and inhibiting sodium influx . This interaction increases the threshold for electrical excitation in nerves, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential . As a result, it inhibits the initiation and transmission of nerve impulses, thereby affecting local anesthetic actions .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the transient increase in permeability to sodium in neurons . By decreasing this permeability, this compound prevents the generation and conduction of electrical impulses in neurons . The differential sensitivity generally depends on the size of the fiber; small fibers are more sensitive than larger fibers and require a longer period for recovery .

Pharmacokinetics

This compound is rapidly hydrolyzed by plasma enzymes to 2-chloro-4-aminobenzoic acid and beta-diethylaminoethanol, with 80% being conjugated before elimination . The distribution of this compound depends upon the route of administration, with high concentrations found in highly perfused organs such as the liver, lungs, heart, and brain . The onset of action is between 6 to 12 minutes, and the duration of action is up to 60 minutes .

Result of Action

The result of this compound’s action is the production of local anesthesia by infiltration, peripheral and central nerve block, and epidural and caudal administration . It is also indicated for the production of local anesthesia by subarachnoid block (spinal anesthesia) in adults . The spread of anesthesia depends upon the distribution of the solution, which is primarily dependent on the volume of drug injected .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in patients with hepatic disease, the pharmacokinetic parameters of this compound can be significantly altered . Additionally, the presence of preservatives in the formulation can affect its use for certain types of blocks . Lastly, the volume of drug injected can influence the spread of anesthesia .

Safety and Hazards

Chloroprocaine should be handled with care to avoid inhalation, contact with eyes, skin, and clothing . It should not be injected or administered intraocularly . The most common adverse reaction is mydriasis (approximately 25%) .

Future Directions

Chloroprocaine has been found to be a safe and reliable option for patients to mobilize rapidly and leave the hospital sooner after total hip arthroplasty . Compared with bupivacaine, it is associated with shorter hospital length of stay and higher likelihood for discharge to home .

properties

IUPAC Name

2-(diethylamino)ethyl 4-amino-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2/c1-3-16(4-2)7-8-18-13(17)11-6-5-10(15)9-12(11)14/h5-6,9H,3-4,7-8,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDANGULDQQJODZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3858-89-7 (hydrochloride)
Record name Chloroprocaine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8022799
Record name Chloroprocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chloroprocaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015292
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

VERY SOL IN CHLOROFORM; INSOL IN ETHER /HYDROCHLORIDE/, 1.30e+00 g/L
Record name Chloroprocaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01161
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CHLOROPROCAINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3301
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Chloroprocaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015292
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Chloroprocaine acts mainly by binding to the alpha subunit on the cytoplasmic region of voltage-gated sodium channels and inhibiting sodium influx in neuronal cell membranes. This lowers the nerve membrane permeability to sodium and decreases the rate of rise of the action potential. Therefore, chloroprocaine inhibits signal conduction and leads to a reversible nerve conduction blockade. The progression of anesthesia depends on the diameter, myelination and conduction velocity of nerve fibers, and the order of loss of nerve function is the following: 1) pain, 2) temperature, 3) touch, 4) proprioception, and 5) skeletal muscle tone., Local anesthetics prevent the generation and the conduction of the nerve impulse. Their primary site of action is the cell membrane. ... Local anesthetics block conduction by decreasing or preventing the large transient increase in the permeability of excitable membranes to Na+ that normally is produced by a slight depolarization of the membrane. ... As the anesthetic action progressively develops in a nerve, the threshold for electrical excitability gradually increases, the rate of rise of the action potential declines, impulse conduction slows, and the safety factor for conduction decreases; these factors decrease the probability of propagation of the action potential, and nerve conduction fails. ... /Local anesthetics/ can block K+ channels. ... blockade of conduction is not accompanied by any large or consistent change in resting membrane potential due to block of K+ channels. /Local anesthetics/, ... SITE AT WHICH LOCAL ANESTHETICS ACT, AT LEAST IN ... CHARGED FORM, IS ACCESSIBLE ONLY FROM THE INNER SURFACE OF THE MEMBRANE. ... LOCAL ANESTHETICS APPLIED EXTERNALLY FIRST MUST CROSS THE MEMBRANE BEFORE THEY CAN EXERT A BLOCKING ACTION. /LOCAL ANESTHETICS/, ... /TWO POSSIBILITIES:/ ACHIEVE BLOCK BY INCR SURFACE PRESSURE OF LIPID LAYER THAT CONSTITUTES NERVE MEMBRANE ... CLOSING PORES THROUGH WHICH IONS MOVE. ... /OR:/ AFFECT PERMEABILITY BY INCR DEGREE OF DISORDER OF MEMBRANE. /LOCAL ANESTHETICS/, ... ACID SALT MUST BE NEUTRALIZED IN TISSUE & FREE AMINE LIBERATED BEFORE DRUG CAN PENETRATE TISSUES & PRODUCE ANESTHETIC ACTION. ... FORM OF MOLECULE ACTIVE IN NERVE FIBERS IS CATION. ... CATION ... COMBINES WITH SOME RECEPTOR IN MEMBRANE TO PREVENT GENERATION OF ACTION POTENTIAL. /LOCAL ANESTHETICS/, ... /SUGGESTED/ THAT PROCAINE ... DIMINISHES RELEASE OF ACETYLCHOLINE BY MOTOR-NERVE ENDINGS. /PROCAINE/
Record name Chloroprocaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01161
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CHLOROPROCAINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3301
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Sodium metabisulfate as a preservative in earlier formulations ... newer preparations ... contain calcium EDTA as the preservative.
Record name CHLOROPROCAINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3301
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS RN

133-16-4
Record name Chloroprocaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloroprocaine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloroprocaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01161
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chloroprocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLOROPROCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YVB0POT2H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHLOROPROCAINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3301
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Chloroprocaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015292
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

173-174ºC
Record name Chloroprocaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01161
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloroprocaine
Reactant of Route 2
Reactant of Route 2
Chloroprocaine
Reactant of Route 3
Reactant of Route 3
Chloroprocaine
Reactant of Route 4
Reactant of Route 4
Chloroprocaine
Reactant of Route 5
Reactant of Route 5
Chloroprocaine
Reactant of Route 6
Chloroprocaine

Q & A

A: Chloroprocaine is a local anesthetic that primarily acts by inhibiting voltage-gated sodium channels on neuronal cell membranes. [, ] This prevents the generation and conduction of nerve impulses, leading to a localized loss of sensation.

A: this compound is rapidly hydrolyzed by plasma cholinesterase, primarily in the blood. [, ] This rapid metabolism results in a short duration of action, making it suitable for procedures requiring rapid recovery.

A: this compound has the molecular formula C13H19ClN2O2 and a molecular weight of 270.75 g/mol. [, ]

A: While sodium bisulfite was initially used as a preservative in this compound formulations, research suggests that it can contribute to neurotoxicity. [, ] Modern formulations utilize bisulfite-free this compound to minimize potential risks.

A: Epinephrine can be added to this compound solutions to prolong the duration of anesthesia. [, ] This effect is achieved by causing local vasoconstriction, which slows down the systemic absorption of this compound.

A: Dextrose-free this compound solutions (2% and 3%) are hyperbaric relative to cerebrospinal fluid. [] This property allows for predictable spread of the drug within the subarachnoid space during spinal anesthesia.

A: Research indicates a significant difference in the half-life of this compound depending on the route of administration. While the in vitro half-life is very short (11–21 seconds), intraperitoneal administration results in a notably longer in vivo half-life of approximately 5.3 minutes. []

A: Studies suggest that fetal acidosis does not significantly influence the placental transfer of this compound. [] This characteristic makes this compound a potentially safer choice for obstetric procedures where fetal distress is a concern.

A: Clinical trials comparing this compound with lidocaine and bupivacaine for spinal anesthesia demonstrate that this compound consistently provides faster onset and shorter duration of both sensory and motor blockade. [, , , , ]

A: Patients with atypical plasma cholinesterase activity may experience prolonged blockade with this compound due to its altered metabolism. [, ] In such cases, careful monitoring and dose adjustments may be necessary.

A: Recent research has investigated the use of hydrogel devices for the sustained release of this compound. [] This approach aims to provide prolonged postoperative pain relief while minimizing systemic exposure and potential side effects.

A: Lidocaine and bupivacaine are commonly used alternatives to this compound for spinal anesthesia. [, ] While both offer effective anesthesia, lidocaine is associated with a higher incidence of transient neurological symptoms (TNS), and bupivacaine generally has a longer duration of action, potentially delaying recovery. Prilocaine is another alternative, but research suggests that this compound might be a better option for shorter procedures due to its faster block regression. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.